1,4-Bis(bromomethyl)benzene
Overview
Description
1,4-Bis(bromomethyl)benzene: is an organic compound with the molecular formula C₈H₈Br₂ p-xylylene dibromide . This compound is a derivative of benzene, where two bromomethyl groups are attached to the para positions of the benzene ring. It appears as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and ether .
Mechanism of Action
Target of Action
1,4-Bis(bromomethyl)benzene, also known as α,α’-Dibromo-p-xylene, is an aromatic organic compound primarily used as an intermediate in organic synthesis . It is a dibromide compound, meaning it contains two bromomethyl groups that can interact with various nucleophilic reagents .
Mode of Action
The compound exhibits high chemical reactivity due to the presence of two bromomethyl groups in its structure . These groups can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols . This allows for the introduction of new functional groups, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific nucleophile it reacts with. In general, it is involved in the synthesis of various organic compounds, including coumarin derivatives . The compound’s ability to react with multiple nucleophiles makes it a versatile intermediate in organic synthesis .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . The specific products depend on the nucleophiles it reacts with and the conditions of the reaction .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is soluble in dioxane , which can affect its reactivity and the outcome of its reactions. Additionally, it is sensitive to light and moisture, requiring storage in a dark, dry place . These factors can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,4-Bis(bromomethyl)benzene has high chemical reactivity . It contains two bromomethyl units in its structure, which can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols . This leads to the formation of debrominated functional groups, which are used to prepare compounds with specific chemical properties .
Molecular Mechanism
Its ability to undergo nucleophilic substitution reactions suggests that it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be soluble in water and decomposes . It has a melting point of 143-145°C and a boiling point of 245°C .
Metabolic Pathways
Given its reactivity, it could potentially interact with various enzymes and cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(bromomethyl)benzene can be synthesized through the bromination of p-xylene . The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(bromomethyl)benzene undergoes various chemical reactions, primarily involving the bromomethyl groups. These reactions include:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), amines, and alcohols are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products:
Azides: Formed by nucleophilic substitution with sodium azide.
Amines, Alcohols, and Thiols: Formed by nucleophilic substitution with corresponding nucleophiles.
Methyl Groups: Formed by reduction of bromomethyl groups.
Scientific Research Applications
1,4-Bis(bromomethyl)benzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a cross-linking agent in biochemical studies.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1,2-Bis(bromomethyl)benzene
- 1,3-Bis(bromomethyl)benzene
- 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Comparison: 1,4-Bis(bromomethyl)benzene is unique due to the para positioning of the bromomethyl groups, which imparts distinct reactivity and properties compared to its ortho and meta isomers. The para positioning allows for more symmetrical substitution patterns and can influence the physical properties and reactivity of the compound .
Properties
IUPAC Name |
1,4-bis(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMSGOBSOCYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28499-23-2 | |
Record name | Benzene, 1,4-bis(bromomethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28499-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6060767 | |
Record name | 1,4-Bis(bromomethyl)benzene | |
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Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | alpha,alpha'-Dibromo-p-xylene | |
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CAS No. |
623-24-5 | |
Record name | 1,4-Bis(bromomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1,4-bis(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623245 | |
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Record name | 1,4-Bis(bromomethyl)benzene | |
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Record name | Benzene, 1,4-bis(bromomethyl)- | |
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Record name | 1,4-Bis(bromomethyl)benzene | |
Source | EPA DSSTox | |
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Record name | α,α'-dibromo-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.802 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Bis(bromomethyl)benzene?
A1: this compound has the molecular formula C8H8Br2 and a molecular weight of 263.94 g/mol. []
Q2: How does this compound interact with nucleophiles?
A2: The bromine atoms in this compound are susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block for constructing various cyclic and acyclic compounds. [, , , , , , , , ]
Q3: Can you provide an example of this compound's reactivity in macrocycle synthesis?
A3: Researchers have utilized this compound to synthesize macrocyclic poly(α-methylstyrene). The process involves anionic polymerization of α-methylstyrene followed by end-to-end coupling of the resulting dianions with this compound under high dilution conditions. [, ]
Q4: How does the incorporation of this compound affect the thermal properties of polymers?
A4: Studies on macrocyclic vinylaromatic polymers containing a 1,4-benzylidene unit, derived from this compound, revealed a significant increase in glass-transition and decomposition temperatures compared to their linear counterparts. []
Q5: Can this compound be used to create bifunctional catalysts?
A5: Yes, researchers have successfully synthesized a bifunctional catalyst by reacting 5,10,15,20-tetrakis(4-pyridyl)porphyrin zinc(II), di(1H-imidazol-1-yl)methane, and this compound in the presence of carbon nanotubes (CNTs). []
Q6: What is the role of this compound in this bifunctional catalyst?
A6: this compound acts as a linker, facilitating the formation of a cationic porphyrin-based polymer coated onto the CNTs. The resulting catalyst efficiently catalyzes the cycloaddition of epoxides and CO2 under solvent-free conditions. []
Q7: Has computational chemistry been employed to study this compound?
A7: Yes, density functional theory calculations have been used to analyze the crystal structures of macrocycles derived from this compound. These calculations helped understand the structural features and potential for forming rotaxanes. []
Q8: How does modifying the structure of macrocycles derived from this compound affect their selectivity for metal ions?
A8: Research on trithiabenzena- and dithiabenzenapyridinacyclophanes, synthesized using this compound, showed that the steric restrictions imposed by the phenylene rings significantly influence the selectivity for Ag+ over Pb2+. []
Q9: Are there examples of strategies to stabilize systems containing this compound derivatives?
A9: One study utilized this compound to crosslink pH-responsive styrenic-based AB diblock copolymers, effectively locking them in their self-assembled state. This crosslinking enhanced the stability of the polymeric aggregates. []
Q10: Are there environmental concerns regarding this compound and its derivatives?
A10: While the provided research primarily focuses on synthesis and applications, it's crucial to acknowledge the potential environmental impact of this compound and its derivatives. Implementing appropriate waste management and exploring sustainable alternatives are essential aspects to consider. []
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